butyronitrile chemical properties and structure elucidation
butyronitrile chemical properties and structure elucidation
An In-depth Technical Guide to Butyronitrile: Chemical Properties and Structure Elucidation
Introduction
Butyronitrile (C₄H₇N), also known as butanenitrile or propyl cyanide, is a colorless liquid organic compound.[1] It is characterized by a sharp, suffocating odor.[2] This nitrile is miscible with most polar organic solvents and slightly soluble in water.[1][3] Industrially, it serves as a precursor in the synthesis of other chemicals, notably the poultry drug amprolium.[1][2] This guide provides a detailed overview of its chemical properties, safety protocols, and the analytical techniques used for its structure elucidation, tailored for researchers and professionals in drug development and chemical sciences.
Chemical and Physical Properties
Butyronitrile is a clear, colorless liquid that is less dense than water.[2] Its vapors are heavier than air, and it is considered highly flammable.[2][4]
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₇N | [2][3] |
| Molecular Weight | 69.11 g/mol | [2][4][5] |
| IUPAC Name | Butanenitrile | [2] |
| CAS Registry Number | 109-74-0 | [3][5] |
| Boiling Point | 115-117 °C (244 °F) at 760 mmHg | [3][4] |
| Melting Point | -112 °C (-171 °F) | [3][4] |
| Density | 0.794 g/mL at 25 °C | [3] |
| Water Solubility | 33,000 mg/L at 25 °C (3% at 77°F) | [2][4] |
| Flash Point | 17 °C (62 °F) | [4][6] |
| Refractive Index (n20/D) | 1.384 | [3] |
| Vapor Pressure | 20.68 mmHg | [4] |
| Autoignition Temperature | 501 °C (910 °F) | [4][7] |
| Explosive Limit | 1.6% (v/v) | [3] |
Safety and Handling
Butyronitrile is a hazardous substance that requires careful handling to prevent exposure. It is highly flammable and can be fatal if swallowed, inhaled, or in contact with skin. Combustion of butyronitrile produces toxic oxides of nitrogen.[2]
Precautions for Safe Handling:
-
Work in a well-ventilated area or under a chemical fume hood.[6][7]
-
Keep away from open flames, sparks, and other sources of ignition.[6][8]
-
Use explosion-proof electrical equipment and non-sparking tools.[6][8]
-
Ground and bond containers during material transfer to prevent static discharge.[7][8]
-
Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[8]
-
Avoid contact with skin and eyes.[6]
Conditions for Safe Storage:
-
Store in a cool, dry, well-ventilated, and fireproof area.[6][7]
-
Keep containers tightly closed.[7]
-
Store separately from strong oxidants, strong reducing agents, strong acids, and strong bases.[3][6]
Synthesis of Butyronitrile
The primary industrial method for producing butyronitrile is the ammoxidation of n-butanol.[1]
Reaction: C₃H₇CH₂OH + NH₃ + O₂ → C₃H₇CN + 3 H₂O[1]
Laboratory-scale synthesis can also be achieved through the ammonolysis of butanol or the dehydrogenation of butylamine over a molybdenum nitride (Mo₂N) catalyst.[9] At 573 K, these reactions can produce butyronitrile with nearly 100% yield.[9]
Structure Elucidation
The structural confirmation of butyronitrile relies on a combination of spectroscopic techniques. The logical workflow involves analyzing the output from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Caption: Workflow for the synthesis and structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For butyronitrile, the key absorption band is the characteristic nitrile (C≡N) stretch.
Expected IR Data:
-
C≡N stretch: A sharp, intense peak around 2245 cm⁻¹.
-
sp³ C-H stretch: Strong peaks in the range of 2800-3000 cm⁻¹.
-
Instrument: A standard Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: A thin film of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Data Acquisition: The sample is placed in the spectrometer's sample holder. A background spectrum of the empty plates is recorded first. Then, the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum.
-
Analysis: The resulting spectrum is analyzed for characteristic absorption frequencies corresponding to the functional groups in butyronitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are crucial for confirming the structure of butyronitrile.
The ¹H NMR spectrum of butyronitrile is expected to show three distinct signals corresponding to the three non-equivalent sets of protons.
Expected ¹H NMR Data (in CDCl₃):
-
~2.34 ppm (triplet, 2H): Protons on the carbon adjacent to the nitrile group (-CH₂-CN). The triplet is due to coupling with the adjacent methylene protons.[10]
-
~1.70 ppm (sextet, 2H): Protons on the central methylene group (-CH₂-). The sextet arises from coupling with the two adjacent proton groups (2 on one side, 3 on the other, n+1 rule applies sequentially).[10]
-
~1.08 ppm (triplet, 3H): Protons of the terminal methyl group (-CH₃). The triplet is due to coupling with the adjacent methylene protons.[10]
Caption: ¹H NMR spin-spin coupling relationships in butyronitrile.
The ¹³C NMR spectrum will show four distinct signals, one for each unique carbon atom in the molecule.
Expected ¹³C NMR Data (in CDCl₃):
-
~119 ppm: Nitrile carbon (-C≡N).
-
~19 ppm: Methylene carbon adjacent to the nitrile (-CH₂-CN).
-
~18 ppm: Central methylene carbon (-CH₂-).
-
~13 ppm: Terminal methyl carbon (-CH₃).
-
Sample Preparation: Approximately 5-10 mg of butyronitrile is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition: The NMR tube is placed in the spectrometer probe. The instrument is tuned and shimmed to optimize the magnetic field homogeneity. Standard pulse sequences are used to acquire both the ¹H and ¹³C spectra.
-
Analysis: The chemical shifts (δ), integration (for ¹H), and multiplicities (for ¹H) of the signals are analyzed to deduce the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Electron Ionization (EI) is a common technique for volatile compounds like butyronitrile.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): A peak at m/z = 69, corresponding to the molecular weight of butyronitrile.[11]
-
Major Fragment Ions: The most abundant fragment is often observed at m/z = 41, resulting from the loss of an ethyl radical (•CH₂CH₃). Other significant fragments may appear at m/z = 29 (ethyl cation) and m/z = 27.[10]
Caption: Primary fragmentation pathways of butyronitrile in EI-MS.
-
Instrument: A mass spectrometer, typically coupled with a Gas Chromatography (GC-MS) system or with a direct injection port.
-
Sample Introduction: A small amount of the liquid sample is injected into the instrument. If using GC-MS, the sample is first vaporized and separated on the GC column before entering the mass spectrometer.
-
Ionization: The sample molecules are bombarded with high-energy electrons (typically 70 eV) in the ion source. This process, known as Electron Ionization (EI), creates a positively charged molecular ion (M⁺˙) and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection and Analysis: A detector records the abundance of each ion. The resulting mass spectrum is a plot of relative ion abundance versus m/z, which is analyzed to determine the molecular weight and identify characteristic fragments.
References
- 1. Butyronitrile - Wikipedia [en.wikipedia.org]
- 2. Butyronitrile | C4H7N | CID 8008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 109-74-0 CAS MSDS (BUTYRONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. BUTYRONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Butanenitrile (CAS 109-74-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. echemi.com [echemi.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. nj.gov [nj.gov]
- 9. Synthesis of butyronitrile via ammonolysis of butylalcohol and dehydrogenation of butylamine over Mo[sub 2]N (Journal Article) | OSTI.GOV [osti.gov]
- 10. BUTYRONITRILE(109-74-0) 1H NMR [m.chemicalbook.com]
- 11. Butanenitrile [webbook.nist.gov]
